

Triisobutylsilane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



In-Depth Technical Guide to Triisobutylsilane

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

TriisobutyIsilane (TIBS) is an organosilicon compound with significant applications in organic synthesis, particularly as a reducing agent and in deprotection strategies.

Identifier	Value	Reference
CAS Number	6485-81-0	
Molecular Formula	C12H28Si	[1]
Molecular Weight	200.44 g/mol	
Synonyms	Tris(2-methylpropyl)silane	

Physicochemical Properties

TriisobutyIsilane is a colorless liquid with the following key physical and chemical properties:



Property	Value	Reference
Density	0.764 g/mL at 25 °C	
Boiling Point	204-206 °C	
Refractive Index	n20/D 1.435	
SMILES	CC(C)CINVALID-LINK CC(C)C	
InChI	1S/C12H28Si/c1-10(2)7-13(8- 11(3)4)9-12(5)6/h10-13H,7- 9H2,1-6H3	[1]

Spectroscopic Data

¹H NMR (399.65 MHz, CDCl₃)	δ (ppm)	Multiplicity	Assignment	Reference
4.685	Si-H	[1]		
1.838	СН	[1]		
0.963	СНз	[1]		
0.660	CH ₂	[1]		
0.581	CH ₂	[1]		

Note: Further detailed assignments and coupling constants may vary based on experimental conditions.

Characteristic FT-IR Absorptions	Wavenumber (cm ⁻¹)	Functional Group	Reference
2280-2080	Si-H stretch	[2]	

Applications in Organic Synthesis

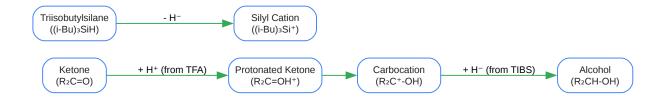


TriisobutyIsilane is a versatile reagent primarily utilized for its reducing capabilities. Its common applications include desulfurization, deprotection of N-Boc groups, and participation in radical reactions.

Ionic Hydrogenation

A key application of **triisobutylsilane** is in ionic hydrogenation, a method for the hydrogenation and hydrogenolysis of organic compounds. This reaction typically involves the substrate, a hydrosilane like **triisobutylsilane**, and a strong acid, often trifluoroacetic acid (TFA), which facilitates the transfer of a hydride from the silicon to a carbocation intermediate.[3] This method is particularly effective for the reduction of substrates that can form stable carbocations.

General Mechanism of Ionic Hydrogenation of a Ketone:



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Caption: Ionic hydrogenation of a ketone using **triisobutyIsilane** and an acid catalyst.

Experimental Protocols Deprotection of N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group in organic synthesis. **Triisobutylsilane**, in conjunction with trifluoroacetic acid (TFA), provides an effective method for its removal.

Protocol:

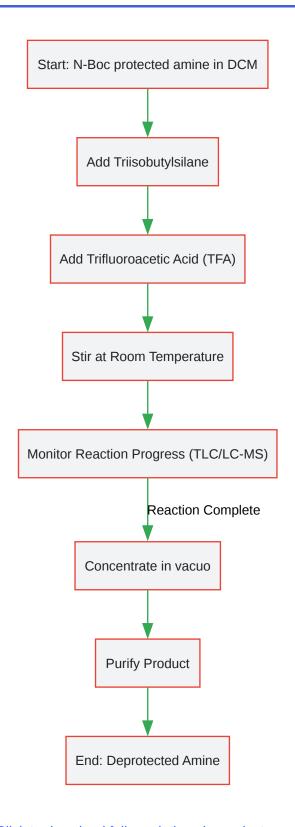
- Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (DCM).[4]
- Add **triisobutylsilane** (typically 1.1-1.5 equivalents) to the solution.



- Add trifluoroacetic acid (TFA) to the reaction mixture. The amount of TFA can vary, but a common approach is to use a 1:1 ratio of TFA to DCM.[4]
- Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is typically concentrated in vacuo to remove the solvent and excess TFA.[5]
- The crude product, often obtained as a TFA salt, can be further purified by standard techniques such as chromatography or recrystallization.

Logical Workflow for Boc Deprotection:





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Caption: Workflow for the deprotection of N-Boc amines using triisobutylsilane.

Reduction of Aldehydes



Triisobutylsilane can be used for the chemoselective reduction of aldehydes.

Protocol:

- In a round-bottomed flask, dissolve the aldehyde in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
- Add **triisobutylsilane** (1.1-1.5 equivalents) to the solution.
- If required, add a Lewis acid or a proton source (e.g., a catalytic amount of a strong acid) to activate the carbonyl group.
- Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) and monitor by TLC or GC.
- Upon completion, quench the reaction carefully, for example, by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the resulting alcohol by column chromatography or distillation.

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 To cite this document: BenchChem. [Triisobutylsilane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589305#triisobutylsilane-cas-number-and-molecular-weight]

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